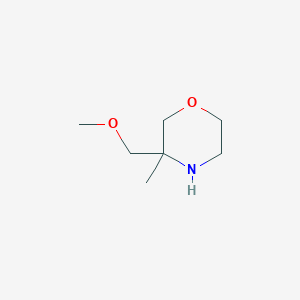
1-(chloromethyl)cycloheptane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)cycloheptane-1-carbonitrile, or CMC-CN, is a cyclic organic compound belonging to the class of nitriles. It is a colorless, volatile liquid with a characteristic odor. CMC-CN is used in a variety of scientific research applications, including synthesis of new compounds, drug development, and biochemical research. It is also used as a solvent and in the production of pharmaceuticals.
Aplicaciones Científicas De Investigación
CMC-CN is widely used in scientific research, particularly in the fields of drug development and biochemical research. It is used in the synthesis of new compounds, such as drugs and chemicals. It is also used as a solvent in the production of pharmaceuticals. In addition, CMC-CN has been used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides.
Mecanismo De Acción
CMC-CN acts as a nucleophilic reagent in the synthesis of organic compounds. It reacts with electrophiles, such as carbonyl compounds, to form a new bond. The reaction occurs through a series of steps, including protonation, nucleophilic attack, and deprotonation.
Biochemical and Physiological Effects
CMC-CN has been used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides. It has also been used in the synthesis of drugs and chemicals. However, its biochemical and physiological effects are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMC-CN is a volatile liquid, making it easy to store and handle in the laboratory. It is also relatively inexpensive and has a high yield in the synthesis of organic compounds. However, it is a highly reactive compound and must be handled with care. In addition, it is toxic and should be handled in a well-ventilated area.
Direcciones Futuras
There are a number of potential future directions for research on CMC-CN. These include further investigation into its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential applications in drug development and biochemical research. Additionally, further research could be conducted into the safety and toxicity of CMC-CN, as well as its potential environmental impacts.
Métodos De Síntesis
CMC-CN can be synthesized from 1-chloro-2-methylcycloheptan-1-one and hydrocyanic acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon. The reaction is exothermic and proceeds at a temperature of 80-90°C. The yield of the reaction is typically between 85-90%.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 1-(chloromethyl)cycloheptane-1-carbonitrile can be achieved through a multi-step process involving the conversion of a cycloheptene derivative to the desired product via a series of reactions.", "Starting Materials": [ "Cycloheptene", "Chloromethyl chloride", "Sodium cyanide", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Cycloheptene is reacted with chloromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 1-chloromethylcycloheptene.", "1-Chloromethylcycloheptene is then reacted with sodium cyanide in the presence of a base such as sodium hydroxide to yield 1-(cyanomethyl)cycloheptene.", "1-(Cyanomethyl)cycloheptene is hydrolyzed with dilute acid to yield 1-(carboxymethyl)cycloheptene.", "1-(Carboxymethyl)cycloheptene is then reacted with thionyl chloride to yield 1-(chloromethyl)cycloheptane-1-carboxylic acid chloride.", "Finally, 1-(chloromethyl)cycloheptane-1-carboxylic acid chloride is reacted with ammonia or an amine in the presence of a base such as triethylamine to yield 1-(chloromethyl)cycloheptane-1-carbonitrile." ] } | |
Número CAS |
112905-99-4 |
Nombre del producto |
1-(chloromethyl)cycloheptane-1-carbonitrile |
Fórmula molecular |
C9H14ClN |
Peso molecular |
171.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




